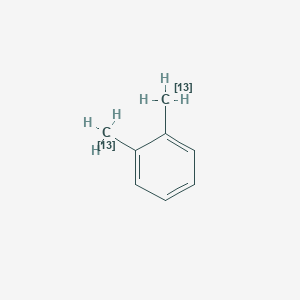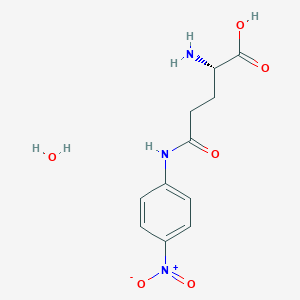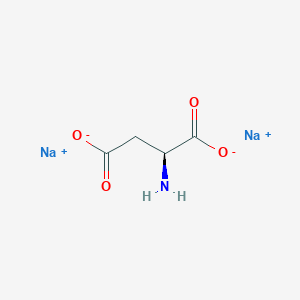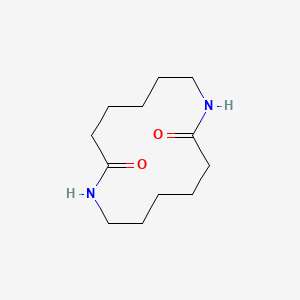
1,8-Diazacyclotetradecane-2,9-dione
Overview
Description
1,8-diazacyclotetradecane-2,9-dione is a ketone.
Scientific Research Applications
PET Imaging and Radiotherapeutic Applications : A study by Motekaitis et al. (1999) highlighted the potential of new dioxotetraazamacrocycles, which include 1,8-Diazacyclotetradecane-2,9-dione, for PET imaging and radiotherapeutic applications. Their stability and suitability for use in 62Cu, 64Cu, and 67Cu complexes make them valuable in this field (Motekaitis et al., 1999).
Structural Studies : Northolt and Alexander (1971) explored the crystal structure of this compound, revealing a partially ordered structure. This study contributes to understanding the molecular arrangement and potential applications in materials science (Northolt & Alexander, 1971).
Synthesis of New Ligands : Walker et al. (2012) reported on the synthesis and characterization of 1,8-dithia-4,11-diazacyclotetradecane L3, a new ligand in the [14]aneN2S2 series. This highlights its role in developing novel chemical entities (Walker et al., 2012).
Syntheses of Nemorensic Acids : Hodgson et al. (2004) utilized 6-diazoheptane-2,5-dione, a related compound, in the synthesis of nemorensic acids. This demonstrates the utility of such compounds in complex organic syntheses (Hodgson et al., 2004).
Development of Carbon Paste Electrodes : Shamsipur et al. (2001) synthesized 1,4-Diaza-2,3;8,9-dibenzo-7,10-dioxacyclododecane-5,12-dione for use in calcium-selective carbon paste electrodes. This shows its application in analytical chemistry, specifically in electrode development (Shamsipur et al., 2001).
Mechanism of Action
Target of Action
1,8-Diazacyclotetradecane-2,9-dione, also known as a dimer of Caprolactam , primarily targets metal ions . These metal ions play a crucial role in various biochemical reactions, serving as essential cofactors for many enzymes.
Mode of Action
The compound acts as a ligand, forming complexes with metal ions . This interaction can alter the properties of the metal ions, potentially influencing their reactivity and the way they interact with other molecules.
Pharmacokinetics
Its solubility in various organic solvents suggests that it might be well-absorbed and distributed in the body. Its impact on bioavailability would depend on these factors, as well as its metabolic stability and rate of excretion.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its ability to form complexes with metal ions could be influenced by the concentration of these ions in the environment .
Properties
IUPAC Name |
1,8-diazacyclotetradecane-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-11-7-3-1-5-9-13-12(16)8-4-2-6-10-14-11/h1-10H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSSAVMHCMYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCCCCCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204974 | |
| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56403-09-9 | |
| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56403-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056403099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-DIAZACYCLOTETRADECANE-2,9-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ968E05S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,8-Diazacyclotetradecane-2,9-dione's crystal structure?
A1: this compound is considered a cyclic dimeric model of Nylon 6. Its crystal structure, determined through X-ray diffraction, reveals key insights into the arrangement of its molecules. The molecules are arranged in sheets, linked by N-H···O=C hydrogen bonds, which run parallel to the (100) plane []. This structural feature is crucial for understanding its properties and behavior as a model compound for Nylon 6.
Q2: How does the structure of this compound relate to its enzymatic hydrolysis?
A2: this compound, or 6-aminohexanoic acid cyclic dimer, is specifically hydrolyzed by an enzyme produced by Achromobacter guttatus KI74 []. This enzyme, 6-aminohexanoic acid cyclic dimer hydrolase, exhibits remarkable specificity for the cyclic dimer, showcasing no activity against linear oligomers of 6-aminohexanoic acid or other cyclic amides. This high specificity suggests a precise interaction between the enzyme's active site and the unique conformation of the cyclic dimer.
Q3: What are the different crystalline forms of this compound and how do they transition?
A3: this compound exists in two distinct crystalline forms, α and β. The β-form can dissolve in methanol and rapidly transform into the α-form []. Interestingly, in caprolactam solution at lower temperatures, a unique transition occurs leading to co-precipitates that exhibit colorful light refraction under polarized light microscopy. These transitions, characterized by techniques like FT-IR, XRD, and DSC, highlight the dynamic nature of this compound's structure in response to different solvents and temperatures.
Q4: Can you elaborate on the applications of Alcaligenes sp. NBRC 14130 esterase and its relationship to this compound?
A4: Alcaligenes sp. NBRC 14130 possesses an esterase that demonstrates stereoselective hydrolysis of ethyl chrysanthemate, a valuable property in producing specific insecticide isomers. Interestingly, this bacterium also displays hydrolytic activity towards this compound (6-AHCD) []. This suggests a potential connection between the enzyme's active site and its ability to recognize and hydrolyze both cyclic structures, opening avenues for exploring the enzyme's substrate specificity and potential applications in biocatalysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





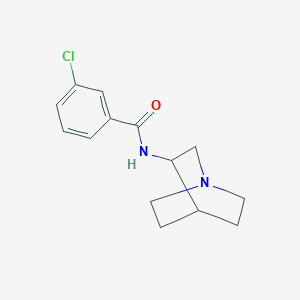
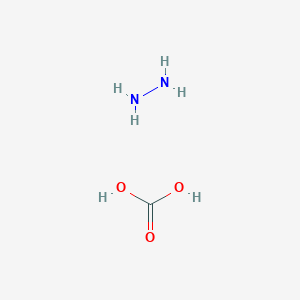
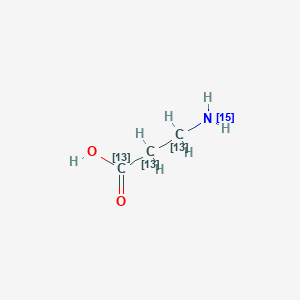
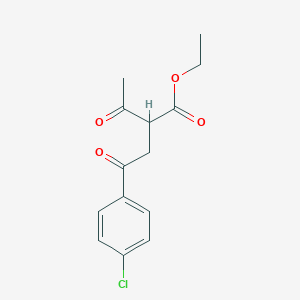
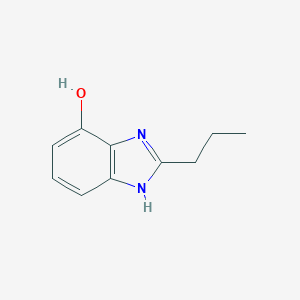

![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)

